molecular formula C24H21ClN2O2S2 B2462179 (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866347-08-2

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2462179
CAS No.: 866347-08-2
M. Wt: 469.01
InChI Key: AVMCPPOCXMASJQ-WCWDXBQESA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl group, a methylbenzyl thioether, and a phenylsulfonyl acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Amino Group:

    Thioether Formation: The thioether linkage is formed by reacting the amino-substituted intermediate with 4-methylbenzyl thiol under suitable conditions.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a condensation reaction with phenylsulfonyl acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of its structural components on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets. The chloro and sulfonyl groups may facilitate binding to enzymes or receptors, while the thioether and acrylonitrile moieties could influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-chloro-2-methylanilino)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S2/c1-17-11-13-19(14-12-17)16-30-24(27-22-10-6-9-21(25)18(22)2)23(15-26)31(28,29)20-7-4-3-5-8-20/h3-14,27H,16H2,1-2H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMCPPOCXMASJQ-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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